(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Overview
Description
(2,5-Dichlorothiophen-3-yl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15Cl2N3O2S2 and its molecular weight is 428.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is cytochrome P450 14 alpha-sterol demethylase (CYP51) . CYP51 is an essential enzyme in the biosynthesis of sterols in eukaryotes and is a common target for antifungal drugs .
Mode of Action
The compound interacts with CYP51, potentially inhibiting its function
Biochemical Pathways
The inhibition of CYP51 affects the biosynthesis of sterols, essential components of cellular membranes . Disruption of sterol biosynthesis can lead to altered membrane properties and potentially cell death, particularly in organisms that rely on specific sterols for survival .
Result of Action
The compound has shown antimicrobial and antioxidant activities . One of the synthesized compounds exhibited moderate activity against Bacillus subtilis and Penicillium fimorum . Additionally, some compounds showed good to excellent antioxidant activity compared with the control (ascorbic acid) .
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S2/c1-24-10-2-3-12-13(8-10)25-17(20-12)22-6-4-21(5-7-22)16(23)11-9-14(18)26-15(11)19/h2-3,8-9H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQYUCAOVWVQDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=C(SC(=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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